REACTION_SMILES
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[CH3:6][N:7]([CH3:8])[CH:9]=[O:10].[Cl:13][CH:14]([c:15]1[cH:16][cH:17][c:18]2[c:19]([n:20]([CH3:23])[n:21][n:22]2)[cH:24]1)[c:25]1[cH:26][cH:27][c:28]([Cl:31])[cH:29][cH:30]1.[H-:11].[Na+:12].[OH2:32].[nH:1]1[n:2][cH:3][n:4][cH:5]1>>[n:1]1([CH:14]([c:15]2[cH:16][cH:17][c:18]3[c:19]([n:20]([CH3:23])[n:21][n:22]3)[cH:24]2)[c:25]2[cH:26][cH:27][c:28]([Cl:31])[cH:29][cH:30]2)[n:2][cH:3][n:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Cn1nnc2ccc(C(Cl)c3ccc(Cl)cc3)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nnc2ccc(C(Cl)c3ccc(Cl)cc3)cc21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1nc[nH]n1
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Name
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|
Type
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product
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Smiles
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Cn1nnc2ccc(C(c3ccc(Cl)cc3)n3cncn3)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |